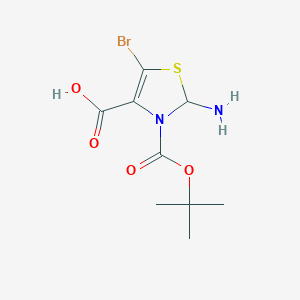
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridine ring, an amino group, and a methyl ester group, making it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.
Formation of the Intermediate: The intermediate compound is formed through a series of reactions, including esterification, amidation, and cyclization.
Purification: The intermediate is purified using techniques such as recrystallization, column chromatography, or distillation.
Final Product Formation: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: To streamline the purification process and reduce production time.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways to influence cellular processes.
類似化合物との比較
Similar Compounds
®-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
3-Amino-3-(pyridin-2-yl)propanoic acid: The corresponding carboxylic acid derivative.
Uniqueness
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for applications requiring stereospecific interactions.
特性
分子式 |
C9H14Cl2N2O2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H/t7-;;/m0../s1 |
InChIキー |
JMILGFYNSSLFRJ-KLXURFKVSA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |
正規SMILES |
COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


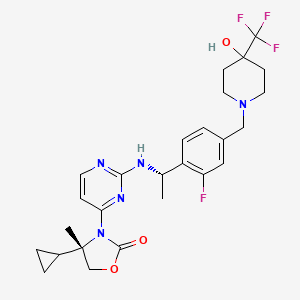

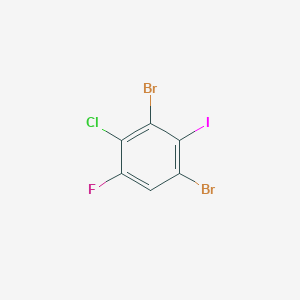

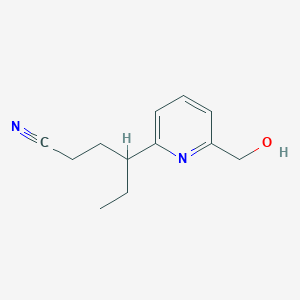

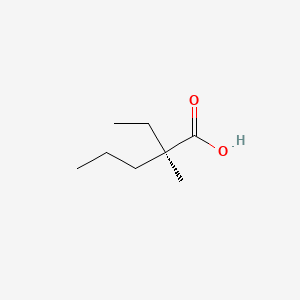
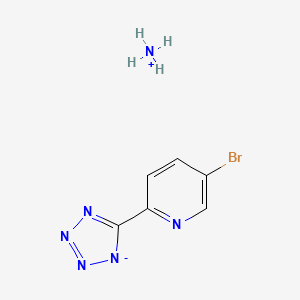
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
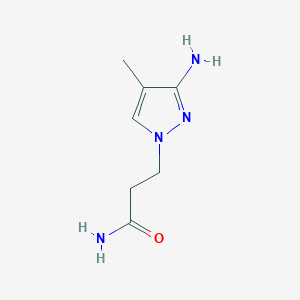
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
